

2',4'-Dichloro-5'-fluoroacetophenone CAS number 704-10-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',4'-Dichloro-5'-fluoroacetophenone

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Technical Guide: 2',4'-Dichloro-5'-fluoroacetophenone

CAS Number: 704-10-9

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2',4'-Dichloro-5'-fluoroacetophenone**, a key chemical intermediate. It covers its chemical and physical properties, detailed spectroscopic data, a standard synthesis protocol, and its primary applications in the pharmaceutical industry.

Chemical and Physical Properties

2',4'-Dichloro-5'-fluoroacetophenone is a halogenated aromatic ketone.^[1] Its structure, featuring two chlorine atoms and one fluorine atom on the phenyl ring, makes it a versatile and reactive building block in organic synthesis.^[2] It typically appears as a white to light yellow crystalline solid or a low melting solid.^{[1][3]}

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ Cl ₂ FO	[1]
Molecular Weight	207.03 g/mol	[1]
CAS Number	704-10-9	[1]
Appearance	White to pale-yellow crystal	[1][3]
Melting Point	35-36 °C	[3]
Boiling Point	167 °C (lit.)	[4]
112-115 °C @ 5 Torr	[3]	
Density	1.425 g/mL at 25 °C (lit.)	[4]
Refractive Index (n _{20/D})	1.546 (lit.)	[4]
Flash Point	113 °C (closed cup)	[4]
InChI Key	FAKJFAMIABOKBW-UHFFFAOYSA-N	[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **2',4'-Dichloro-5'-fluoroacetophenone**.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment	Reference(s)
7.494	Aromatic H (d)	[1]
7.411	Aromatic H (d)	[1]
2.655	Methyl H (-COCH ₃ , s)	[1]

Table 3: ¹³C NMR Spectroscopic Data (Estimated)

Chemical Shift (ppm)	Assignment
~195-200	Carbonyl Carbon (C=O)
~155-160 (d)	Aromatic Carbon (C-F)
~130-140	Aromatic Carbons (C-Cl, C-C=O)
~115-125 (d)	Aromatic Carbons (CH)
~28-32	Methyl Carbon (-CH ₃)

Note: Specific experimental ¹³C NMR data was not available in the searched literature. Values are estimated based on typical chemical shifts for similar functional groups.

Table 4: Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment	Reference(s)
206, 208, 210	24.7, 15.9, 2.6	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion cluster)	[1]
191, 193, 195	100.0, 65.0, 10.5	[M-CH ₃] ⁺ (Base Peak)	[1]
163, 165, 167	27.8, 18.0, 2.9	[M-CH ₃ -CO] ⁺	[1]
128	9.1	Fragment	[1]
93	7.8	Fragment	[1]
43	26.0	[CH ₃ CO] ⁺	[1]

Table 5: Infrared (IR) Spectroscopy Data (Estimated)

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3100-3000	Aromatic C-H Stretch	Medium
~2950-2850	Aliphatic C-H Stretch	Medium
~1700-1680	Carbonyl (C=O) Stretch	Strong
~1600-1450	Aromatic C=C Stretch	Medium
~1250-1100	C-F Stretch	Strong
~850-750	C-Cl Stretch	Strong

Note: Specific experimental IR data was not available in the searched literature. Values are estimated based on characteristic absorption frequencies for the molecule's functional groups.
[5]

Synthesis and Experimental Protocols

The most common industrial synthesis of **2',4'-Dichloro-5'-fluoroacetophenone** is via a Friedel-Crafts acylation reaction.[6]

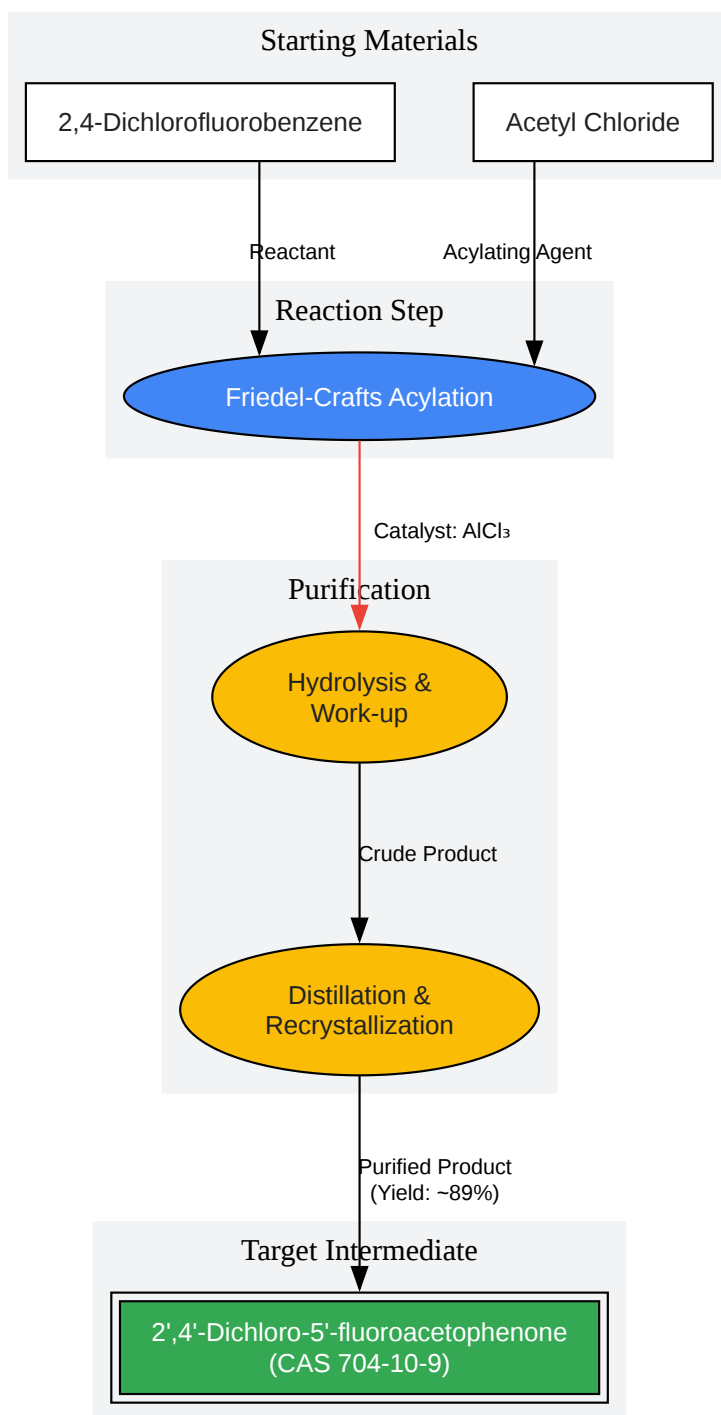
Friedel-Crafts Acylation using Acetyl Chloride

This method involves the reaction of 1,3-dichloro-4-fluorobenzene with acetyl chloride using anhydrous aluminum chloride as a catalyst.[7]

Experimental Protocol:

- **Charging the Reactor:** In a suitable four-necked flask equipped with a stirrer, thermometer, and condenser, add 15 g (0.091 mol) of 2,4-dichlorofluorobenzene.[7]
- **Catalyst Addition:** Cool the flask to 20°C and add 200.2 g (1.5 mol) of anhydrous aluminum chloride.[7]
- **Acylation Agent Addition:** While maintaining the temperature between 20-30°C, slowly add 78.5 g (1.0 mol) of acetyl chloride dropwise over a period of 2 to 3 hours.[7]

- **Reaction Progression:** After the addition is complete, gradually heat the reaction mixture to 40°C and hold for 30 minutes. Then, slowly heat to 70°C and maintain for 1-2 hours. Finally, increase the temperature to 110±2°C and hold for 3-4 hours.[\[7\]](#)
- **Work-up and Hydrolysis:** Cool the reaction mixture to room temperature. Carefully add 500 g of 5% hydrochloric acid solution and heat to 80-90°C for 2-3 hours to hydrolyze the complex.[\[7\]](#)
- **Purification:** After hydrolysis, wash the organic phase to neutrality. The final product is purified by distillation and recrystallization to yield **2',4'-dichloro-5'-fluoroacetophenone** with high purity (e.g., 99.8%) and a yield of approximately 89.3%.[\[7\]](#)



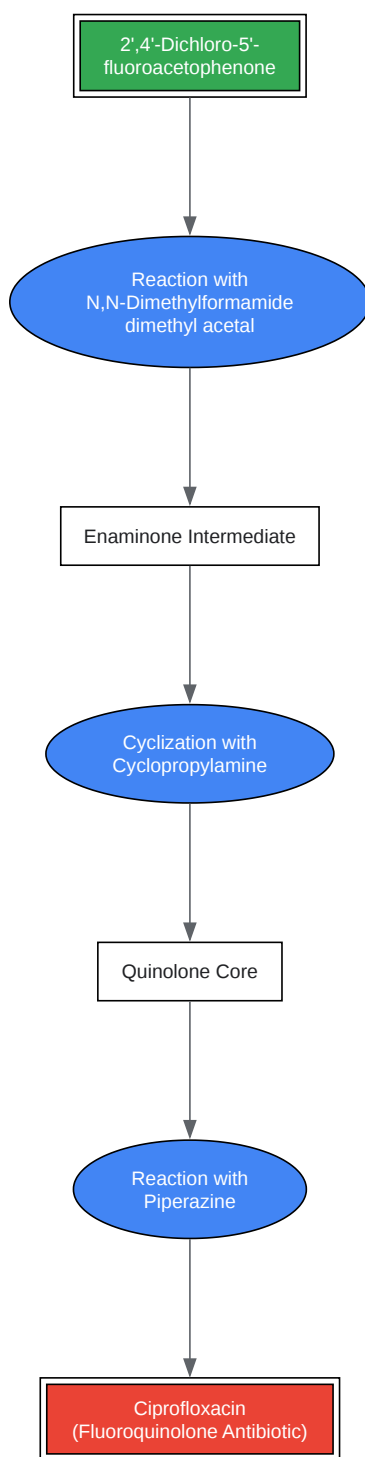
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Caption: Workflow for the synthesis of **2',4'-Dichloro-5'-fluoroacetophenone**.

Applications in Drug Development

2',4'-Dichloro-5'-fluoroacetophenone is a crucial intermediate, primarily in the synthesis of third-generation fluoroquinolone antibiotics.^{[6][7]} These broad-spectrum antibacterial agents are widely used to treat a variety of infections. The compound serves as a key building block for constructing the core quinolone structure.

Its most notable application is in the industrial production of Ciprofloxacin and Enoxacin.^{[6][7]} The dichloro-fluoro-substituted phenyl ring of the acetophenone is elaborated through a series of reactions to form the fused ring system characteristic of these potent drugs. Beyond pharmaceuticals, it also finds use as an intermediate in the formulation of agrochemicals like herbicides and pesticides.^[1]



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Caption: Simplified pathway from the intermediate to Ciprofloxacin.

Safety and Handling

2',4'-Dichloro-5'-fluoroacetophenone is classified as an irritant.[4]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
- Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, and a dust mask (type N95).[4]

Store in a cool, dry place, typically at 0-8 °C.[1] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

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- To cite this document: BenchChem. [2',4'-Dichloro-5'-fluoroacetophenone CAS number 704-10-9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331288#2-4-dichloro-5-fluoroacetophenone-cas-number-704-10-9\]](https://www.benchchem.com/product/b1331288#2-4-dichloro-5-fluoroacetophenone-cas-number-704-10-9)

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